PROTAC BTK Degrader-8

PROTAC Antibody-Drug Conjugate Targeted Delivery

PROTAC BTK Degrader-8 features a unique ADC-coupling linker, enabling PROTAC-antibody conjugate formation for cell-specific delivery. Distinct from generic BTK degraders; essential for PAC studies. Confirm BTK-C481S degradation. Research use only.

Molecular Formula C80H94F2N14O20P2
Molecular Weight 1671.6 g/mol
Cat. No. B12381014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BTK Degrader-8
Molecular FormulaC80H94F2N14O20P2
Molecular Weight1671.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCN1C(=O)C=CC1=O
InChIInChI=1S/C80H94F2N14O20P2/c1-48(2)70(91-66(97)25-38-113-39-37-95-67(98)21-22-68(95)99)75(103)89-61(8-7-30-84-77(83)105)74(102)87-56-17-11-51(12-18-56)45-114-117(108,109)116-118(110,111)115-47-96-69(100)24-32-94(78(96)106)64-40-53(15-20-65(64)112-6)76(104)93-35-28-80(29-36-93)26-33-92(34-27-80)31-23-50-9-13-52(14-10-50)63-44-59-71(85-46-86-72(59)88-63)58-42-55(81)43-62(49(58)3)90-73(101)57-19-16-54(41-60(57)82)79(4,5)107/h9-22,40-44,46,48,61,70,107H,7-8,23-39,45,47H2,1-6H3,(H,87,102)(H,89,103)(H,90,101)(H,91,97)(H,108,109)(H,110,111)(H3,83,84,105)(H,85,86,88)/t61-,70-/m0/s1
InChIKeyHJFBGWWBJJLEQM-XQGMWVLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BTK Degrader-8: A Bifunctional Chimera for Targeted Bruton's Tyrosine Kinase Degradation in B-Cell Malignancy Research


PROTAC BTK Degrader-8 (also referred to as compound 3) is a proteolysis-targeting chimera (PROTAC) designed to induce the ubiquitination and subsequent proteasomal degradation of Bruton's tyrosine kinase (BTK) . This bifunctional molecule comprises a BTK-targeting ligand, a CRBN-recruiting ligand, and a unique linker that enables coupling with antibody-drug conjugate (ADC) antibodies to form a PROTAC-antibody conjugate (PAC) . Its molecular formula is C80H94F2N14O20P2 with a molecular weight of 1671.63 g/mol . As a research tool, it is intended for the study of BTK-dependent signaling in B-cell malignancies, including those harboring resistance mutations [1].

Why Generic Substitution is Infeasible: Structural and Functional Uniqueness of PROTAC BTK Degrader-8


PROTAC molecules are not interchangeable due to their modular architecture and strict structure-activity relationships. The precise composition and length of the linker, the specific E3 ligase ligand, and the BTK warhead all dictate degradation efficiency, selectivity, and potential off-target effects [1]. PROTAC BTK Degrader-8 is specifically designed with a linker that enables covalent conjugation to ADC antibodies, a feature absent in most BTK PROTACs. This modification enables the formation of PROTAC-antibody conjugates (PACs) for targeted delivery, a distinct modality that cannot be replicated by substituting with a generic BTK PROTAC lacking this functional handle . Furthermore, even subtle changes in linker composition or attachment points can drastically alter the ternary complex geometry and ubiquitination efficiency, rendering simple substitution scientifically invalid [1].

Quantitative Differentiation Evidence for PROTAC BTK Degrader-8


Unique ADC-Couplable Linker for PROTAC-Antibody Conjugate (PAC) Formation

PROTAC BTK Degrader-8 contains a linker moiety specifically engineered for covalent coupling with ADC antibodies, enabling the formation of a PROTAC-antibody conjugate (PAC) . This functional handle is absent in the majority of BTK-targeting PROTACs reported to date, including widely cited comparators such as MT-802 and SJF620 [1]. The linker's design provides a conjugation site that preserves the bifunctional degradation activity upon antibody attachment .

PROTAC Antibody-Drug Conjugate Targeted Delivery

Molecular Identity: Unique Formula and Molecular Weight

PROTAC BTK Degrader-8 possesses a distinct molecular formula of C80H94F2N14O20P2 and a molecular weight of 1671.63 g/mol . This specific composition differentiates it from other BTK PROTACs. For instance, MT-802 has a molecular weight of 1086.66 g/mol and a different formula , while PROTAC BTK Degrader-5 (compound 3e) has a distinct molecular weight and linker composition . These differences underscore the compound's unique chemical identity for procurement and analytical verification.

PROTAC Analytical Characterization Quality Control

Mechanism-Driven Advantage Over BTK Inhibitors in Mutant Contexts

PROTAC degraders eliminate the entire BTK protein, including both kinase-dependent and kinase-independent scaffolding functions, whereas inhibitors like ibrutinib only block catalytic activity [1]. BTK PROTACs have been shown to degrade the clinically relevant C481S mutant form of BTK that confers resistance to ibrutinib [2]. While specific DC50 data for PROTAC BTK Degrader-8 is not publicly available, it belongs to a class of degraders that maintain efficacy against mutant BTK. For example, the ibrutinib-based PROTAC compound 15 achieves a DC50 of 3.18 nM against BTK, whereas ibrutinib is ineffective against the C481S mutant [3].

Drug Resistance C481S Mutation PROTAC Degradation

Optimal Research and Development Application Scenarios for PROTAC BTK Degrader-8


Development of PROTAC-Antibody Conjugates (PACs) for Targeted BTK Degradation

The unique linker of PROTAC BTK Degrader-8 enables its covalent attachment to ADC antibodies, forming PACs for cell-type-specific delivery. This application is ideal for investigating targeted degradation in mixed cell populations or in vivo models where systemic exposure of the PROTAC may be undesirable . The linker preserves degradation activity post-conjugation, allowing for the evaluation of antibody-mediated internalization and subsequent BTK degradation in target B-cells.

Investigating BTK-Dependent Signaling in Ibrutinib-Resistant Models

PROTAC BTK Degrader-8, as a member of the BTK PROTAC class, is suitable for studying the consequences of complete BTK protein elimination in cellular models harboring the C481S resistance mutation. By degrading both wild-type and mutant BTK, researchers can elucidate the non-catalytic scaffolding functions of BTK and validate degradation as a strategy to overcome acquired resistance [1].

Chemical Biology Studies of Ternary Complex Formation and E3 Ligase Recruitment

The distinct molecular composition and linker architecture of PROTAC BTK Degrader-8 make it a valuable tool for studying the relationship between PROTAC structure and ternary complex geometry. Researchers can utilize this compound in biochemical and cellular assays to quantify BTK-CRBN recruitment efficiency, ubiquitination kinetics, and downstream degradation rates, contributing to the rational design of next-generation degraders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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